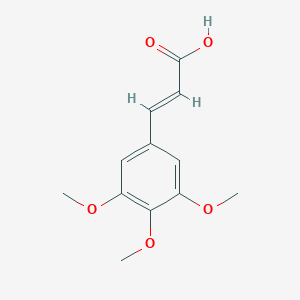

Acide 3,4,5-triméthoxycinnamique

Vue d'ensemble

Description

3,4,5-Trimethoxycinnamic acid (TMCA) is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It is a cinnamic acid substituted by multi-methoxy groups . TMCA is a phenylpropanoid isolated from the roots of Polygala tenuifoliaWILLD, with anti-stress effect, prolonging the sleeping time in animals .

Synthesis Analysis

A simple synthesis of trans-3,4,5-trimethoxycinnamamides involves condensation reaction and coupling reaction .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxycinnamic acid can be represented by the formula (CH3O)3C6H2CH=CHCO2H .Chemical Reactions Analysis

TMCA is an orally active and potent GABAA/BZ receptor agonist . It exhibits favourable binding affinity to 5-HT2C and 5-HT1A receptor, with IC50 values of 2.5 and 7.6 μM, respectively .Physical And Chemical Properties Analysis

TMCA has a density of 1.2±0.1 g/cm3, boiling point of 396.4±37.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 63.7±0.3 cm3, and it has 5 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique

Activité antinarcotique

L’acide 3,4,5-triméthoxycinnamique (TMCA) et ses dérivés ont été synthétisés et évalués pour leur potentiel en tant qu’agents antinarcotiques. Ces composés, en particulier les trans-3,4,5-triméthoxycinnamamides, ont montré une action inhibitrice significative contre la neurotoxicité induite par le glutamate et une forte activité antinarcotique chez la souris . Cela suggère leur utilisation potentielle dans la gestion des affections liées à la neurotoxicité et à la toxicomanie.

Effets anxiolytiques

La recherche sur les dérivés du TMCA a révélé leurs propriétés anxiolytiques, en particulier dans l’anxiété induite par le stress chez la souris et le rat . Ces dérivés ont montré qu’ils amélioraient l’anxiété en passant des périodes prolongées dans les bras ouverts d’un labyrinthe en plus élevé, ce qui indique une réduction du comportement lié à l’anxiété.

Propriétés neuroprotectrices

Le TMCA a démontré des effets sédatifs en supprimant la teneur en noradrénaline dans le locus coeruleus, ce qui est crucial pour gérer l’hyperactivité dans le syndrome de sevrage aux opiacés . Cela souligne son application potentielle dans la neuroprotection et la gestion des symptômes de sevrage dans le traitement de la dépendance.

Activité antioxydante

Le TMCA et ses dérivés sont reconnus pour leurs propriétés antioxydantes. Ils sont capables de piéger les radicaux libres, ce qui est essentiel pour prévenir les dommages liés au stress oxydatif au niveau cellulaire .

Inhibition de la cholinestérase

Des composés, y compris le TMCA, ont été testés pour leur capacité à inhiber l’acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE), des enzymes impliquées dans la dégradation de l’acétylcholine . Cette inhibition est significative pour des affections comme la maladie d’Alzheimer, où les inhibiteurs de la cholinestérase sont utilisés pour améliorer les symptômes en augmentant les niveaux d’acétylcholine dans le cerveau.

Effets anti-inflammatoires et antimicrobiens

Le TMCA a été étudié pour ses effets anti-inflammatoires et antimicrobiens, qui sont précieux dans le développement de nouveaux agents thérapeutiques pour le traitement des infections et des affections liées à l’inflammation .

Modulation du SNC

Les dérivés du TMCA ont été efficaces pour moduler le système nerveux central, montrant une promesse dans le traitement de troubles tels que le TDAH et la narcolepsie . Leur impact sur la teneur en neurotransmetteurs suggère des applications potentielles dans la gestion des troubles neuropsychiatriques.

Recherche en oncologie

Le potentiel antitumoral des dérivés du TMCA a été exploré, des études indiquant leur rôle dans l’inhibition de la croissance des cellules cancéreuses . Cela ouvre des voies pour le développement de nouvelles thérapies anticancéreuses.

Mécanisme D'action

Target of Action

3,4,5-Trimethoxycinnamic acid (TMCA) primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. TMCA also interacts with the GABAA receptor complex , which plays a key role in inhibitory neurotransmission in the brain.

Mode of Action

TMCA inhibits AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. TMCA also acts at the GABAA receptor complex, potentially exerting anti-seizure activity .

Biochemical Pathways

The inhibition of AChE and BChE by TMCA affects the cholinergic neurotransmission pathway . This can lead to enhanced cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory. TMCA’s interaction with the GABAA receptor complex influences the GABAergic neurotransmission pathway , which is primarily inhibitory and plays a crucial role in reducing neuronal excitability.

Pharmacokinetics

As a phenylpropanoid isolated from the roots of polygala tenuifolia willd , it is likely that TMCA is absorbed and distributed throughout the body following ingestion

Result of Action

TMCA’s inhibition of AChE and BChE can lead to enhanced cognitive function due to increased acetylcholine levels . Its interaction with the GABAA receptor complex may exert anti-seizure activity . Additionally, TMCA has been found to have anti-stress effects, prolonging sleeping time in animals .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .

Cellular Effects

TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .

Molecular Mechanism

The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.

Dosage Effects in Animal Models

In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.

Metabolic Pathways

Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .

Propriétés

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298647 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

20329-98-0, 90-50-6 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 128 °C | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.